Cinosulfuron
Overview
Description
Cinosulfuron is a broad-spectrum herbicide belonging to the sulfonylurea class. It is primarily used for post-emergence control of various weeds in crops such as rice, wheat, and maize . This compound is known for its high aqueous solubility, low volatility, and moderate toxicity to biodiversity . It was first launched in 1990 in Indonesia and has since been used in various countries for agricultural purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cinosulfuron involves several steps, starting with the preparation of the key intermediate, 4,6-dimethoxy-1,3,5-triazin-2-amine. This intermediate is then reacted with 2-(2-methoxyethoxy)benzenesulfonyl chloride under basic conditions to form the final product . The reaction typically requires the use of solvents such as dichloromethane and bases like triethylamine to facilitate the formation of the sulfonylurea bridge .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Cinosulfuron undergoes various chemical reactions, including hydrolysis, oxidation, and photocatalytic degradation .
Hydrolysis: This reaction involves the cleavage of the sulfonylurea bridge, leading to the formation of simpler compounds.
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized forms.
Photocatalytic Degradation: Under UV light and in the presence of a photocatalyst like TiO2, this compound undergoes degradation to form CO2, NO3-, and SO4 2- as final products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Photocatalytic Degradation: UV light and TiO2 as a photocatalyst are required.
Major Products Formed
Hydrolysis: Simple organic compounds and inorganic salts.
Oxidation: Oxidized derivatives of this compound.
Photocatalytic Degradation: CO2, NO3-, SO4 2-, and cyanuric acid.
Scientific Research Applications
Cinosulfuron has been extensively studied for its applications in various fields:
Mechanism of Action
Cinosulfuron exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants . This inhibition leads to the cessation of cell division and growth in susceptible plants, ultimately causing their death . The molecular target of this compound is the ALS enzyme, and the pathway involved is the biosynthesis of branched-chain amino acids .
Comparison with Similar Compounds
Cinosulfuron is part of the sulfonylurea class of herbicides, which includes other compounds such as nicosulfuron, rimsulfuron, and halosulfuron .
Nicosulfuron: Similar mechanism of action but used for different crops.
Rimsulfuron: Also inhibits ALS but has a different spectrum of weed control.
Halosulfuron: Known for its higher hydrolysis rate under alkaline conditions compared to this compound.
This compound is unique due to its specific chemical structure, which includes a triazinylsulfonylurea moiety, and its application in rice crops .
Properties
IUPAC Name |
1-(4,6-dimethoxy-1,3,5-triazin-2-yl)-3-[2-(2-methoxyethoxy)phenyl]sulfonylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O7S/c1-24-8-9-27-10-6-4-5-7-11(10)28(22,23)20-13(21)16-12-17-14(25-2)19-15(18-12)26-3/h4-7H,8-9H2,1-3H3,(H2,16,17,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLPCIHUFDKWJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=NC(=N2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058220 | |
Record name | Cinosulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94593-91-6 | |
Record name | Cinosulfuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94593-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinosulfuron [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094593916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinosulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(2-methoxyethoxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINOSULFURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53HYL452SB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of cinosulfuron?
A1: this compound inhibits the enzyme acetolactate synthase (ALS) [, , , , ], also known as acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants [, ].
Q2: What are the downstream effects of ALS inhibition by this compound?
A2: Blocking ALS disrupts protein synthesis and cell division, ultimately leading to the death of susceptible plants [, , ].
Q3: Does this compound affect all plant species equally?
A3: No, this compound exhibits selectivity, primarily affecting a wide range of broadleaf weeds and some grasses in rice fields [, , , , ]. Its impact varies among rice cultivars, with some like 'Calrose,' 'Dasukei,' 'Hwajinhyeo,' and 'Milyang 105' showing significant growth inhibition, while others like 'Daeseongbyeo,' 'Iri 371,' 'Jangseongbyeo,' 'Taebaegbyeo,' and 'IR 74' exhibiting no inhibition [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H17N5O7S, and its molecular weight is 411.4 g/mol.
Q5: Does this compound readily bind to soil particles?
A5: this compound shows a reduced affinity for soil surfaces, indicated by its low Freundlich coefficient (Kf) of 0.87 [].
Q6: What factors influence this compound adsorption in soil?
A6: Soil organic matter (SOM), pH, and total carbon content (TOC) significantly influence this compound adsorption []. A negative correlation was observed between adsorption distribution coefficient and SOM (r=-1) while a positive correlation was observed with pH and TOC (r=1 for both) [].
Q7: Does this compound pose a significant risk to groundwater contamination?
A7: While this compound's low soil affinity suggests a potential leaching risk, its rapid dissipation in flooded paddy field conditions, likely involving microbial degradation, minimizes this risk [].
Q8: Does light affect the degradation of this compound?
A8: Yes, non-UV light can influence the degradation rate of this compound. One study observed a significantly slower transformation rate (14%) under light compared to dark conditions [].
Q9: Has resistance to this compound been reported in weeds?
A9: Yes, resistance to this compound, and other sulfonylurea herbicides, has been reported in various weed species, including smallflower umbrella sedge (Cyperus difformis) [], ricefield bulrush (Schoenoplectus mucronatus) [], and Monochoria vaginalis []. This resistance is often linked to alterations in the ALS enzyme, rendering the herbicide ineffective [, ].
Q10: What are the implications of cross-resistance to other ALS-inhibiting herbicides?
A10: Cross-resistance poses a significant challenge for weed management, as resistant biotypes might tolerate multiple herbicides with the same mode of action [, ]. This necessitates alternative strategies, such as herbicide rotations or mixtures with herbicides possessing different modes of action [, , ].
Q11: How are this compound residues in various matrices analyzed?
A11: Several methods exist for this compound analysis, including:
- SPE-HPLC: This method involves extracting residues with methanol, cleaning them up using solid-phase extraction (SPE) cartridges, and analyzing them using high-performance liquid chromatography (HPLC) with a UV detector [, ].
- UPLC-Orbitrap MS: This technique combines ultrahigh-performance liquid chromatography (UPLC) with high-resolution mass spectrometry (Orbitrap MS) for multi-residue pesticide analysis, including this compound, in complex matrices like vegetables [].
Q12: What are some important parameters considered in validating analytical methods for this compound?
A12: Validation of analytical methods, such as those mentioned above, includes assessing:
- Accuracy: How closely the measured value agrees with the true value of the analyte [, , ].
- Precision: The degree of agreement among repeated measurements, often expressed as relative standard deviation (RSD) [, , ].
- Specificity: The ability of the method to differentiate and quantify the target analyte (this compound) in the presence of other components in the sample matrix [].
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